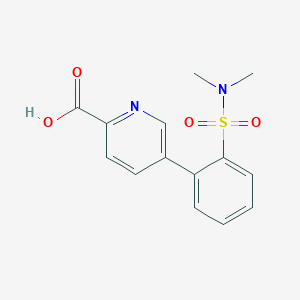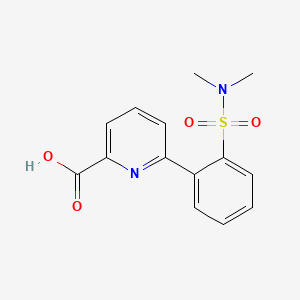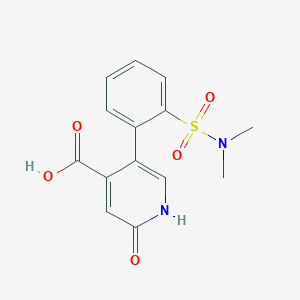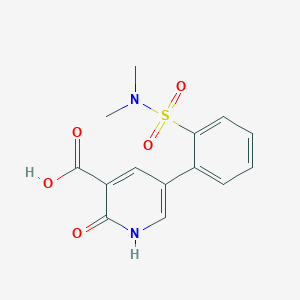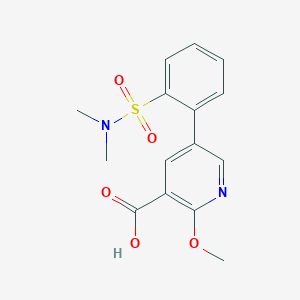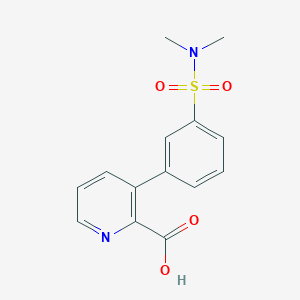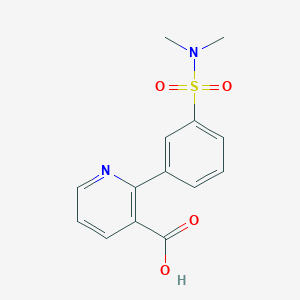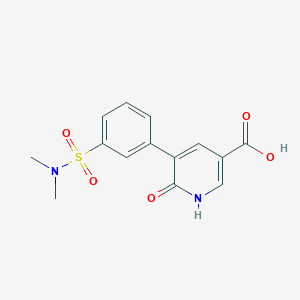
4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid (DMSP) is an organic compound that is widely studied in the scientific community due to its unique properties and potential applications. It is a derivative of picolinic acid and is often referred to as a “sulfamoylphenylpicolinic acid”. DMSP is a white, crystalline solid that is soluble in water and organic solvents. Its molecular formula is C10H13NO4S.
科学的研究の応用
4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has a wide range of scientific research applications. It has been used in the synthesis of various compounds and in studies of biochemical and physiological processes. It has also been used to study the effects of drugs on cell membranes and the mechanism of action of certain drugs. Additionally, it has been used to study the effects of environmental pollutants on human health.
作用機序
4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is known to interact with proteins in the body, particularly with G-protein coupled receptors. These receptors are responsible for the regulation of many biochemical and physiological processes. 4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% binds to these receptors and modulates their activity. This modulation of receptor activity can lead to changes in the expression of certain genes, which in turn can lead to changes in the body’s response to certain stimuli.
Biochemical and Physiological Effects
4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been studied for its potential effects on the biochemical and physiological processes of the body. Studies have shown that 4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can modulate the activity of G-protein coupled receptors, which can lead to changes in gene expression and the body’s response to certain stimuli. Additionally, 4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also highly soluble in both water and organic solvents, making it easy to work with. Additionally, it has a wide range of applications in scientific research.
However, there are some limitations to the use of 4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments. It is not suitable for use in experiments involving high temperatures, as it will decompose at temperatures above 80°C. Additionally, it can be toxic if not handled properly, so it should be used with caution.
将来の方向性
There are a number of potential future directions for the use of 4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in scientific research. It could be used to study the effects of environmental pollutants on human health, as well as the effects of drugs on cell membranes. Additionally, it could be used to study the mechanism of action of certain drugs and to develop new drugs with improved efficacy. It could also be used to study the effects of certain drugs on the expression of certain genes. Finally, it could be used to study the effects of drugs on the body’s immune system and to develop new drugs with improved efficacy.
合成法
4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can be synthesized from the reaction between 3-methylbenzene-1-sulfonic acid and 3-methylbenzene-1-sulfonamide. The reaction is carried out in a solution of water, ethanol and hydrochloric acid at temperatures of up to 80°C. The reaction is then cooled and the product is collected.
特性
IUPAC Name |
4-[3-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)12-5-3-4-10(8-12)11-6-7-15-13(9-11)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGPCPUNAKVBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



